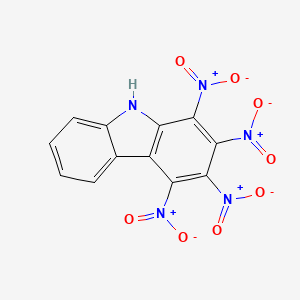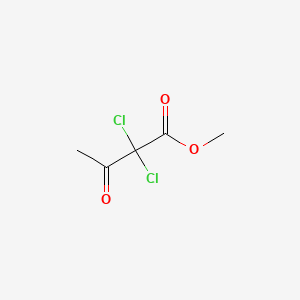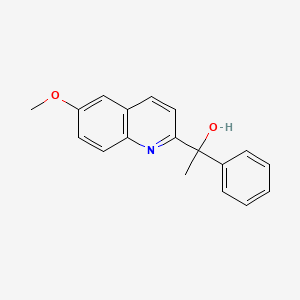
2,2-Dichloro-N-heptylethanimidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-heptylethanimidic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a heptyl group attached to an ethanimidic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-heptylethanimidic acid typically involves the chlorination of N-heptylethanimidic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to maintain consistent quality and high throughput. The use of advanced reactors and automation ensures precise control over reaction parameters, leading to the efficient production of the compound.
化学反応の分析
Types of Reactions: 2,2-Dichloro-N-heptylethanimidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce heptylethanimidic acid derivatives.
科学的研究の応用
2,2-Dichloro-N-heptylethanimidic acid has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dichloro-N-heptylethanimidic acid involves its interaction with molecular targets through its reactive chlorine atoms and ethanimidic acid moiety. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.
類似化合物との比較
- 2,2-Dichloro-N-butylethanimidic acid
- 2,2-Dichloro-N-pentylethanimidic acid
- 2,2-Dichloro-N-hexylethanimidic acid
Comparison: Compared to its analogs, 2,2-Dichloro-N-heptylethanimidic acid is unique due to its longer heptyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for applications requiring specific hydrophobic or steric properties.
特性
CAS番号 |
5439-34-9 |
|---|---|
分子式 |
C9H17Cl2NO |
分子量 |
226.14 g/mol |
IUPAC名 |
2,2-dichloro-N-heptylacetamide |
InChI |
InChI=1S/C9H17Cl2NO/c1-2-3-4-5-6-7-12-9(13)8(10)11/h8H,2-7H2,1H3,(H,12,13) |
InChIキー |
OPOWREBDOCAJDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)

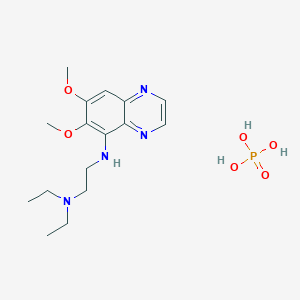
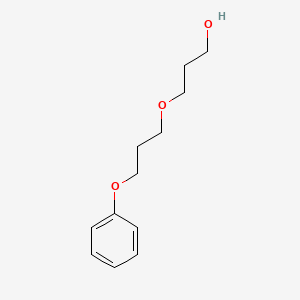
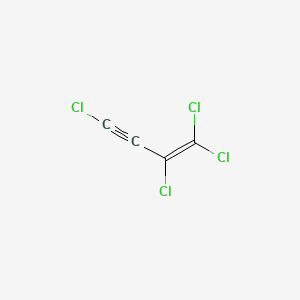

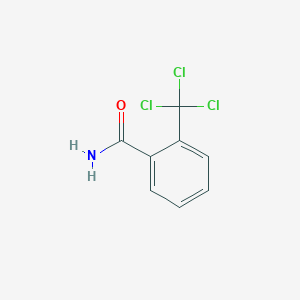
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
